molecular formula C12H23NO4Si B8123574 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid

1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid

Cat. No.: B8123574
M. Wt: 273.40 g/mol
InChI Key: VYUKVHCGVMDVHY-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H23NO4Si. It is known for its unique structural features, including a piperidine ring substituted with a trimethylsilyl group and an ethoxycarbonyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with trimethylsilyl and ethoxycarbonyl reagents. One common method includes the use of trimethylsilyl chloride and ethyl chloroformate under basic conditions to introduce the trimethylsilyl and ethoxycarbonyl groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethoxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Uniqueness: 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid is unique due to the presence of both trimethylsilyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

1-(2-trimethylsilylethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4Si/c1-18(2,3)9-8-17-12(16)13-6-4-10(5-7-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUKVHCGVMDVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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